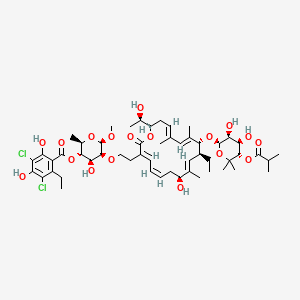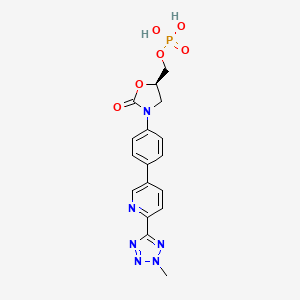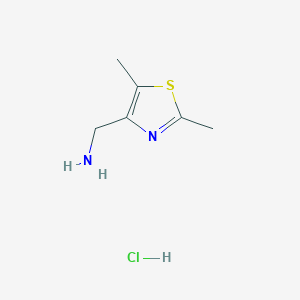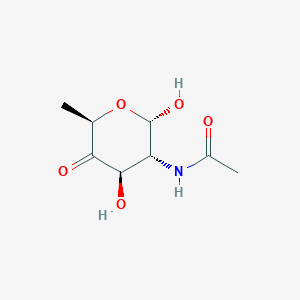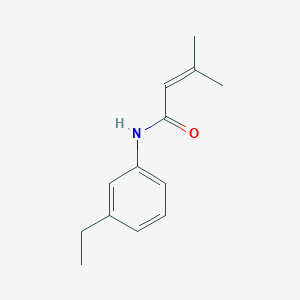![molecular formula C14H23N3O2 B13860554 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate is a compound known for its significant role in biochemical research. It is a selective inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II), which are involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Méthodes De Préparation
The synthesis of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate typically involves organic synthesis techniques. The process includes the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 2,3,5,6-tetradeuteriopyridine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 2,3,5,6-tetradeuteriopyridine to form the amide bond.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Analyse Des Réactions Chimiques
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can be used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in cell biology to study the role of ROCK kinases in cell motility, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders by inhibiting ROCK kinases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate involves the inhibition of ROCK-I and ROCK-II kinases. These kinases play a crucial role in regulating the actin cytoskeleton, which affects cell shape, motility, and contraction. By inhibiting these kinases, the compound can modulate various cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate include:
Y-27632: Another selective ROCK inhibitor with similar applications in research and medicine.
Fasudil: A ROCK inhibitor used clinically to treat cerebral vasospasm and other cardiovascular conditions.
H-1152: A potent and selective ROCK inhibitor used in biochemical research.
The uniqueness of this compound lies in its deuterium-labeled pyridine ring, which can provide insights into the metabolic pathways and stability of the compound in biological systems.
Propriétés
Formule moléculaire |
C14H23N3O2 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate |
InChI |
InChI=1S/C14H21N3O.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h6-12H,2-5,15H2,1H3,(H,16,17,18);1H2/t10-,11?,12?;/m1./s1/i6D,7D,8D,9D; |
Clé InChI |
UQNFGMWAFMCGCM-NCNFXCAMSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1NC(=O)C2CCC(CC2)[C@@H](C)N)[2H])[2H])[2H].O |
SMILES canonique |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


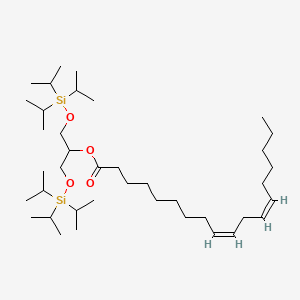
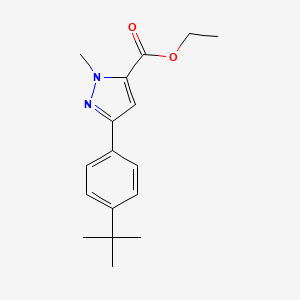
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
